(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINTGQZLFXXCQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by sulfonamide formation. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
Synthetic Yields : Pyrazole-containing derivatives like 11a (86% yield) exhibit higher synthetic efficiency compared to dihydroartemisinin-based ethenesulfonamides (26–36% yields), likely due to fewer steric hindrances .
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in and ) may enhance metabolic stability but reduce solubility. Bulkier groups (e.g., dihydroartemisinoxy in ) correlate with lower yields and higher melting points, suggesting increased crystallinity.
Biological Activity : The thiazole-containing ethenesulfonamide in shows moderate inhibition of dual-specificity phosphatase 3 (DUSP3), highlighting the impact of heterocyclic appendages on target selectivity.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Ethenesulfonamide analogs exhibit characteristic peaks at ~1343–1148 cm⁻¹ (S=O stretching) and ~1604–1510 cm⁻¹ (C=C aromatic vibrations) .
- NMR Data : The (E)-configuration is confirmed by coupling constants (e.g., J = 15.3 Hz for the ethene proton in ), a feature shared with the target compound.
Biological Activity
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide is a complex organic compound with a unique structural configuration that includes a phenyl group, a pyrazole moiety, and an ethenesulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of the sulfonamide group is known for its pharmacological importance, often facilitating interactions with various biological targets such as enzymes and receptors involved in disease processes. The geometric configuration, influenced by the double bond between the ethenyl and phenyl groups, also plays a role in its reactivity and biological properties.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting that this compound may possess similar effects.
- Analgesic Activity : The potential for pain relief through interaction with pain pathways has been hypothesized based on structural analogs.
- Antimicrobial Effects : Given the presence of the sulfonamide group, which is often associated with antibacterial activity, this compound may also exhibit antimicrobial properties.
Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to this compound. A review of recent literature indicates that pyrazole compounds generally display a broad spectrum of biological activities:
- Cytotoxicity : Studies have demonstrated that certain pyrazole derivatives possess significant cytotoxic effects against cancer cell lines, such as HL-60 human promyelocytic leukemia cells. For instance, compounds with similar structural features have shown IC50 values as low as 5 μM against these cells .
- Antibacterial Activity : Pyrazole-containing compounds have been reported to exhibit antibacterial effects against various Gram-positive bacteria. The sulfonamide component may enhance this activity by interfering with bacterial folic acid synthesis .
- Mechanistic Studies : Interaction studies involving molecular docking simulations suggest that this compound could effectively bind to specific protein targets involved in inflammatory responses, indicating a mechanism of action that warrants further investigation.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other known compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Celecoxib | Sulfonamide + Phenyl | Anti-inflammatory |
| Pyrazinamide | Pyrazole + Amide | Antitubercular |
| (E)-2-Pyrazol | Pyrazole + Ethenesulfonamide | Potentially anti-inflammatory and analgesic |
This table highlights how this compound could potentially offer distinct pharmacological profiles compared to other sulfonamides or pyrazole-containing compounds.
Case Studies
Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activity. For example, research has shown that modifications to the pyrazole ring can significantly influence the compound's efficacy against specific biological targets. Such studies emphasize the importance of structure-activity relationships in developing new therapeutic agents derived from this compound.
Q & A
Basic: What established synthetic routes are available for (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide, and how do reaction conditions influence yield?
Answer:
- Multi-step synthesis typically involves:
- Sulfonamide formation : Coupling of ethenesulfonyl chloride with a benzylamine intermediate.
- Pyrazole functionalization : Introducing the pyrazol-1-ylmethyl group via nucleophilic substitution or Cu-catalyzed cross-coupling .
- Key reaction conditions :
- Temperature : Controlled heating (60–80°C) minimizes decomposition of the sulfonamide group.
- Catalysts : Pd/C or CuI for Suzuki-Miyaura coupling to attach the pyrazole moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Advanced: How can stereoselective synthesis of the ethenesulfonamide moiety be optimized to minimize by-products?
Answer:
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation to favor the (E)-isomer.
- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states, reducing cis-isomer formation .
- Reaction monitoring : Real-time HPLC (C18 column, 254 nm) tracks by-product formation, enabling prompt adjustments .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR : H and C NMR verify regiochemistry (e.g., pyrazole proton shifts at δ 7.2–7.8 ppm) .
- HPLC : Reverse-phase chromatography (USP methods) with UV detection quantifies impurities ≤0.1% .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 423.12) .
Advanced: How should discrepancies in NMR chemical shifts during structural elucidation be resolved?
Answer:
- Cross-validation : Compare experimental data with DFT-calculated NMR shifts (software: Gaussian or ORCA).
- Decoupling experiments : H-H COSY identifies coupling patterns, resolving overlapping signals .
- Isotopic labeling : N-labeled pyrazole derivatives clarify nitrogen connectivity .
Basic: What in vitro assays evaluate initial biological activity?
Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR or JAK2) with fluorescence-based ADP-Glo™ kits.
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
- Binding studies : Surface plasmon resonance (SPR) measures affinity for target proteins .
Advanced: What strategies improve solubility for pharmacokinetic studies?
Answer:
- Salt formation : Co-crystallization with sodium or meglumine enhances aqueous solubility.
- Nanoformulations : Liposomal encapsulation or PEGylation improve bioavailability .
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) for in vivo dosing .
Basic: How is compound stability assessed under storage conditions?
Answer:
- Accelerated stability studies :
- Temperature : 40°C/75% RH for 6 months.
- Light exposure : ICH Q1B guidelines for photostability.
- HPLC monitoring : Detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: What computational approaches predict binding affinity to target proteins?
Answer:
- Molecular docking : AutoDock Vina screens poses against crystal structures (e.g., PDB: 1M17).
- MD simulations : GROMACS assesses binding stability (50 ns trajectories, AMBER force field) .
- Free-energy calculations : MM-PBSA quantifies ΔG of binding for SAR optimization .
Basic: What chromatographic methods separate the compound from by-products?
Answer:
- HPLC conditions :
- TLC : Silica gel GF254, chloroform/methanol (9:1) for rapid purity checks.
Advanced: How can SAR studies explore the pyrazole moiety’s role?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
